molecular formula C6H9ClN2O2S B11896879 Pyridin-4-ylmethanesulfonamide hydrochloride

Pyridin-4-ylmethanesulfonamide hydrochloride

Cat. No.: B11896879
M. Wt: 208.67 g/mol
InChI Key: CWHHRYDJYKHPGZ-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-4-ylmethanesulfonamide hydrochloride typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide group is introduced to the pyridine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridin-4-ylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of pyridin-4-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic aromatic heterocycle with a nitrogen atom.

    Piperidine: A saturated six-membered ring containing one nitrogen atom.

    Dihydropyridine: A partially saturated derivative of pyridine.

Uniqueness

Pyridin-4-ylmethanesulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

pyridin-4-ylmethanesulfonamide;hydrochloride

InChI

InChI=1S/C6H8N2O2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H2,7,9,10);1H

InChI Key

CWHHRYDJYKHPGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)N.Cl

Origin of Product

United States

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